molecular formula C22H18N4O3 B2681843 2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428350-48-4

2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2681843
CAS No.: 1428350-48-4
M. Wt: 386.411
InChI Key: CVXZNLGUFJCKOL-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that features a combination of acetylphenoxy and indolylpyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps. One common method starts with the reaction of indole with chloroacetyl chloride in benzene to form 2-chloro-1-(indoline-1-yl)ethanone. This intermediate then reacts with o-hydroxyacetophenone in the presence of acetonitrile to yield 2-(4-acetylphenoxy)-1-(1H-indol-1-yl)ethan-1-one. Further reactions, such as aldol condensation, lead to the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Various substitution reactions can occur, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole and pyrimidine rings are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may affect signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like 1-(1H-indol-3-yl)ethanone.

    Pyrimidine derivatives: Compounds such as 4-aminopyrimidine.

Uniqueness

What sets 2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15(27)16-6-8-18(9-7-16)29-13-22(28)25-20-12-21(24-14-23-20)26-11-10-17-4-2-3-5-19(17)26/h2-12,14H,13H2,1H3,(H,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXZNLGUFJCKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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